

Application Notes: HPLC Purification of Neosartoricin B

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Compound of Interest

Compound Name: Neosartoricin B

Cat. No.: B14119812

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Abstract

Neosartoricin B is a prenylated polyketide natural product produced by several fungal species. It is a structural analog of Neosartoricin and has demonstrated potential immunosuppressive activities, making it a compound of interest for drug discovery and development.^{[1][2]} A robust and reproducible purification method is essential for obtaining high-purity **Neosartoricin B** for chemical characterization and biological assays. This application note provides a detailed protocol for the purification of **Neosartoricin B** from fungal culture extracts using a two-step chromatographic process, culminating in a final purification step by reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle of the Method

The purification strategy employs a multi-step approach to isolate **Neosartoricin B** from a complex crude fungal extract.

- **Solvent Extraction:** **Neosartoricin B** is first extracted from the fungal culture using an organic solvent mixture.
- **Size-Exclusion Chromatography (SEC):** An initial cleanup and fractionation of the crude extract are performed using Sephadex LH-20 column chromatography. This step separates

compounds based on their molecular size and polarity, effectively removing many impurities and simplifying the mixture for the next step.[3]

- Reverse-Phase HPLC (RP-HPLC): The final purification is achieved using RP-HPLC with a C18 stationary phase.[4][5][6] In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. **Neosartoricin B**, being a relatively nonpolar molecule, is retained on the C18 column and is eluted by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. This allows for high-resolution separation from other closely related compounds and impurities.

Experimental Protocols

1. Materials and Reagents

- Fungal Strain: *Aspergillus nidulans* strain expressing the **Neosartoricin B** biosynthetic gene cluster or other known producing strains.[1]
- Culture Media: Glucose Minimum Medium (GMM) or other suitable fungal growth media.[1]
- Solvents (HPLC Grade or equivalent):
 - Ethyl Acetate (EtOAc)
 - Methanol (MeOH)
 - Glacial Acetic Acid (AcOH)
 - Chloroform (CHCl₃)
 - Acetonitrile (ACN)
 - Deionized Water
- Chromatography Media: Sephadex LH-20.[7]
- HPLC Column: Phenomenex Luna C18 (5 μm, 250 x 10 mm) or equivalent preparative C18 column.[1]
- Equipment:

- Shaker incubator
- Stationary culture plates/flasks
- Filtration apparatus
- Rotary evaporator
- Glass column for SEC
- Preparative HPLC system with a UV detector
- Fraction collector
- Lyophilizer or vacuum concentrator

2. Fungal Culture and Extraction

- Inoculate the fungal strain into liquid GMM and grow in stationary culture at 37°C for 2 days.
[\[1\]](#)
- After the incubation period, pool the culture broth and mycelium.
- Extract the whole culture twice with an equal volume of an extraction solvent mixture of EtOAc/MeOH/AcOH (89:10:1 v/v/v).[\[1\]](#)
- Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Initial Cleanup by Sephadex LH-20 Chromatography

- Prepare a slurry of Sephadex LH-20 in a MeOH/CHCl₃ (9:1) mixture and pack it into a glass column.[\[1\]](#)
- Equilibrate the column with several column volumes of the MeOH/CHCl₃ (9:1) mobile phase.
- Dissolve the dried crude extract in a minimal amount of the mobile phase and load it onto the column.

- Elute the column with the MeOH/CHCl₃ (9:1) mobile phase, collecting fractions.
- Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing **Neosartoricin B**.
- Pool the **Neosartoricin B**-containing fractions and evaporate the solvent.

4. Final Purification by Preparative RP-HPLC

- Dissolve the semi-purified extract from the Sephadex LH-20 step in a small volume of methanol or the initial mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
- Set up the preparative HPLC system according to the parameters outlined in Table 1.
- Inject the sample onto the equilibrated C18 column.
- Run the gradient elution and collect fractions based on the UV chromatogram peaks. **Neosartoricin B** can be monitored at 400 nm.[\[1\]](#)
- Combine the fractions containing the pure compound, as determined by analytical HPLC.
- Evaporate the solvent (acetonitrile) and lyophilize the remaining aqueous solution to obtain pure **Neosartoricin B** as a powder.

Data Presentation

The following table summarizes the recommended parameters for the final RP-HPLC purification step.

Table 1: Preparative HPLC Parameters for **Neosartoricin B** Purification.[\[1\]](#)

Parameter	Value
HPLC System	Beckman Coulter System Gold LC or equivalent
Column	Phenomenex Luna C18 (5 μ m, 250 x 10 mm)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile (CH ₃ CN)
Gradient	50% to 80% B over 30 minutes
Flow Rate	2.5 mL/min
Detection	UV at 400 nm
Injection Volume	Dependent on sample concentration and column capacity
Expected Yield	Approximately 10 mg/L of culture ^[1]

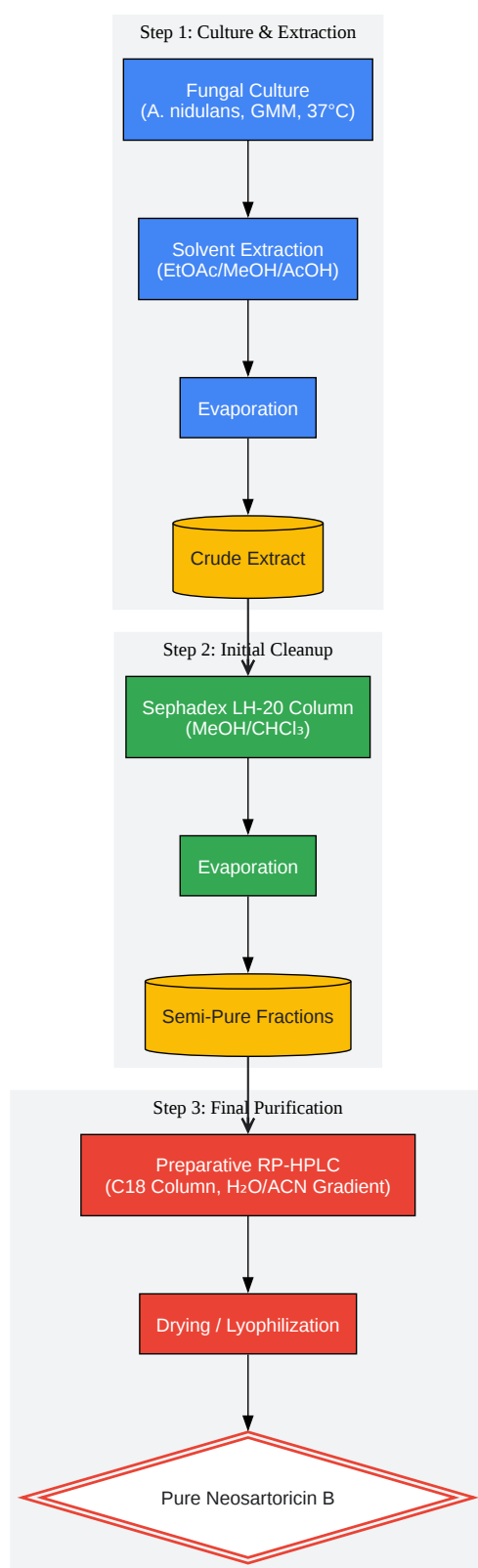
Results and Discussion

This two-step purification protocol effectively isolates **Neosartoricin B** from complex fungal extracts. The initial Sephadex LH-20 step is crucial for removing bulk impurities, which prevents overloading of the HPLC column and improves the resolution of the final separation.

A critical consideration during purification is the stability of **Neosartoricin B**. The compound has been observed to convert into two other derivatives, Neosartoricin C and D, under slightly acidic conditions.^[1] Therefore, it is imperative to avoid the use of acidic additives (e.g., trifluoroacetic acid or formic acid) in the HPLC mobile phase if the primary goal is to isolate **Neosartoricin B**. If isolation of Neosartoricins C and D is desired, the addition of 0.1% trifluoroacetic acid to the solvents can facilitate this conversion and purification.^[1]

The purity of the final fractions should be confirmed using analytical HPLC-UV and LC-MS. The identity of the compound should be verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected mass for the protonated molecule [M+H]⁺ is m/z = 443.^[1]

Visualization of Experimental Workflow



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Caption: Workflow for the purification of **Neosartoricin B**.

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